
6-Fluoronaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7FO3S. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-2-sulfonic acid typically involves the sulfonation of 6-fluoronaphthalene. One common method is the reaction of 6-fluoronaphthalene with sulfur trioxide in the presence of sulfuric acid, which introduces the sulfonic acid group at the 2nd position . The reaction conditions usually require controlled temperatures to ensure the selective sulfonation at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfur trioxide and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be employed under appropriate conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry
6-Fluoronaphthalene-2-sulfonic acid serves as a key building block in organic synthesis. It is utilized in the preparation of complex molecules through various reactions, including:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, resulting in various substituted naphthalenes depending on the electrophile used.
- Nucleophilic Substitution : This compound can also participate in nucleophilic substitution reactions where the fluorine atom is replaced by other functional groups, leading to diverse derivatives.
Biological Applications
Probe in Biochemical Studies
In biological research, this compound acts as a probe to investigate enzyme activities and protein interactions. Its sulfonic acid group enables strong hydrogen bonding with amino acid residues in proteins, which can modulate or inhibit enzyme functions. The fluorine atom enhances binding affinity and selectivity towards molecular targets, making it useful for studying metabolic pathways and enzyme kinetics.
Medical Research
Potential Drug Development
The compound is being explored for its potential in drug development. Specifically, it is investigated for designing inhibitors targeting specific enzymes involved in diseases. Its ability to interact selectively with proteins positions it as a candidate for developing therapeutics aimed at various biological pathways.
Industrial Applications
Dyes and Pigments Manufacturing
In the industrial sector, this compound finds use in the synthesis of dyes and pigments. Its unique chemical properties allow it to participate in reactions that produce vibrant colors used in textiles and coatings.
Enzyme Activity Modulation
A study demonstrated that this compound effectively modulates the activity of certain enzymes involved in metabolic pathways. The research highlighted its potential as a selective inhibitor, showcasing its role in understanding enzyme mechanisms and developing therapeutic agents.
Synthesis of Specialty Chemicals
Another case study focused on utilizing this compound in the production of specialty chemicals. The findings indicated that this compound could facilitate the synthesis of high-performance materials due to its unique reactivity profile, further emphasizing its industrial relevance.
Wirkmechanismus
The mechanism of action of 6-fluoronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2-sulfonic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
6-Chloronaphthalene-2-sulfonic acid: Similar structure with a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
Uniqueness: 6-Fluoronaphthalene-2-sulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various synthetic and research applications.
Biologische Aktivität
6-Fluoronaphthalene-2-sulfonic acid (6-FNSA) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, interactions with proteins, and implications for research and industry.
6-FNSA is characterized by a naphthalene ring substituted with a fluorine atom and a sulfonic acid group. This configuration allows it to engage in various chemical reactions, particularly electrophilic aromatic substitution and nucleophilic substitution, which can affect its biological interactions.
The biological activity of 6-FNSA primarily stems from its ability to interact with proteins through hydrogen bonding. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to the inhibition or modulation of enzyme activities. Additionally, the presence of the fluorine atom enhances the compound's binding affinity and selectivity toward its molecular targets.
Biological Activity Overview
The biological activity of 6-FNSA can be categorized into several key areas:
- Enzyme Inhibition : 6-FNSA has been shown to inhibit various enzymes by binding to active sites, thus preventing substrate interaction.
- Protein Interaction : The compound serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
- Potential Therapeutic Applications : Research is ongoing into its potential use in drug development, particularly as an inhibitor for specific enzymes involved in disease processes.
Case Studies
- Enzyme Activity Modulation : A study demonstrated that 6-FNSA effectively modulates the activity of certain enzymes involved in metabolic pathways. By altering enzyme kinetics, it provides insights into metabolic regulation and potential therapeutic targets.
- Toxicological Assessments : Toxicological studies have indicated that exposure to 6-FNSA may lead to bioaccumulation in biological systems. For example, research has shown detectable levels of 6-FNSA in serum and liver tissues following exposure, suggesting potential risks associated with prolonged exposure .
- Environmental Impact : Investigations into the environmental persistence of 6-FNSA have revealed its presence in wastewater and biological samples from industrialized areas. This raises concerns regarding its ecological impact and bioaccumulation in wildlife .
Comparative Analysis
To understand the uniqueness of 6-FNSA, it is useful to compare it with structurally similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Naphthalene-2-sulfonic acid | Lacks fluorine; lower reactivity | Less effective as an enzyme inhibitor |
6-Chloronaphthalene-2-sulfonic acid | Chlorine instead of fluorine; different reactivity | Similar applications but distinct binding properties |
This compound | Contains fluorine; increased electronegativity | Higher binding affinity and potential therapeutic uses |
Eigenschaften
IUPAC Name |
6-fluoronaphthalene-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZCCIZOYSEMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.